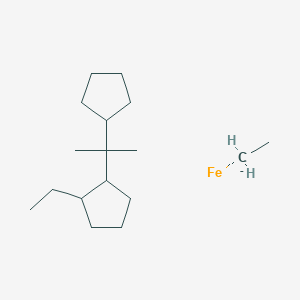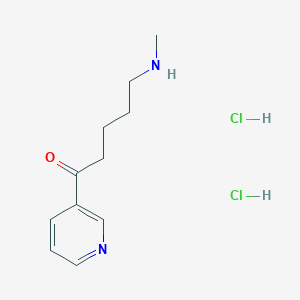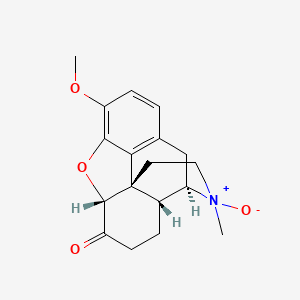
Hydrocodone N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocodone N-Oxide is a derivative of hydrocodone, an opioid commonly used for pain relief. This compound is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound, hydrocodone. The addition of the N-oxide group can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions: Hydrocodone N-Oxide can be synthesized through the oxidation of hydrocodone. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more robust oxidizing agents and catalysts to increase yield and efficiency. For example, the use of peracids or transition metal catalysts can facilitate the oxidation process under milder conditions, reducing the risk of unwanted side reactions .
化学反応の分析
Types of Reactions: Hydrocodone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or transition metal catalysts.
Reduction: Zinc or iron in acidic conditions.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Hydrocodone.
Substitution: Various substituted hydrocodone derivatives.
科学的研究の応用
Hydrocodone N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with opioid receptors.
Medicine: Explored as a potential prodrug that can be converted to hydrocodone in vivo, offering a controlled release of the active drug.
Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other opioid derivatives
作用機序
The mechanism of action of hydrocodone N-oxide involves its interaction with opioid receptors in the central nervous system. The N-oxide group can influence the binding affinity and selectivity of the compound for these receptors. Upon reduction to hydrocodone, it exerts its analgesic effects by binding to the mu-opioid receptor, leading to the inhibition of pain signals .
類似化合物との比較
Hydrocodone: The parent compound, widely used for pain relief.
Oxycodone N-Oxide: Another N-oxide derivative with similar properties.
Codeine N-Oxide: A related compound with a similar structure but different pharmacological profile
Uniqueness: Hydrocodone N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide groups on opioid activity and for developing new therapeutic agents .
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |
InChIキー |
LBZKTMXJEFCCBK-PMDBGEGLSA-N |
異性体SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |
正規SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


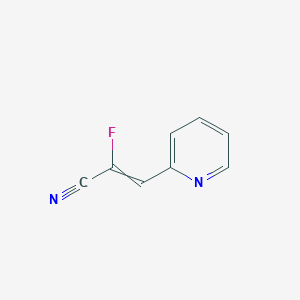

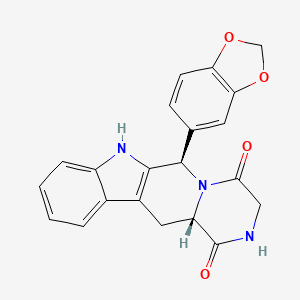
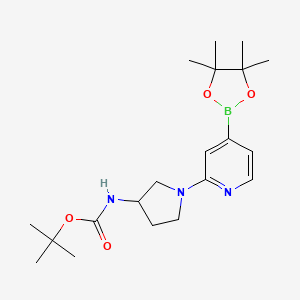
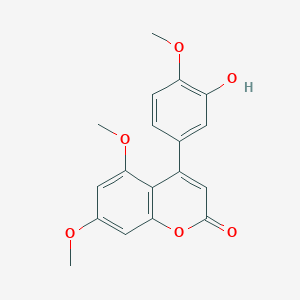
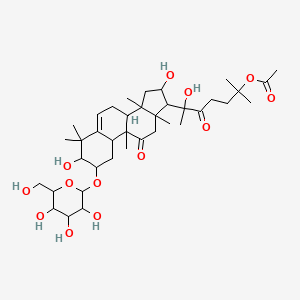
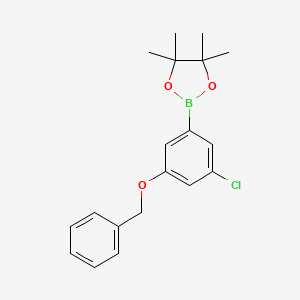
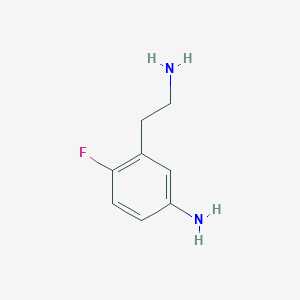
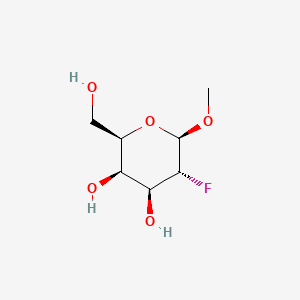

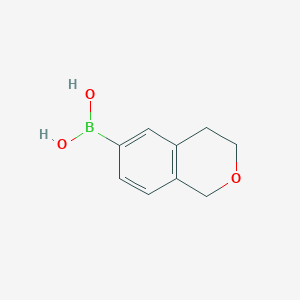
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
